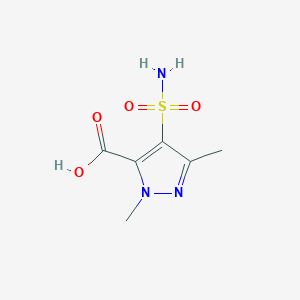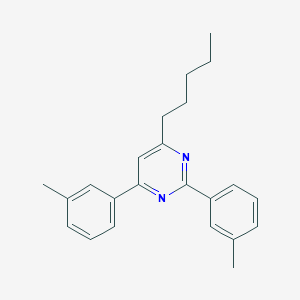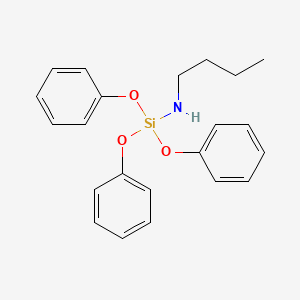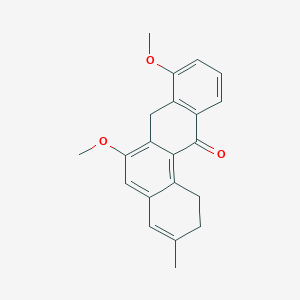![molecular formula C25H31NO3 B14393910 N-(4-{[2-(Bicyclo[2.2.1]heptan-2-yl)propan-2-yl]oxy}phenyl)-L-phenylalanine CAS No. 87991-55-7](/img/structure/B14393910.png)
N-(4-{[2-(Bicyclo[2.2.1]heptan-2-yl)propan-2-yl]oxy}phenyl)-L-phenylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-{[2-(Bicyclo[221]heptan-2-yl)propan-2-yl]oxy}phenyl)-L-phenylalanine is a complex organic compound featuring a bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[2-(Bicyclo[2.2.1]heptan-2-yl)propan-2-yl]oxy}phenyl)-L-phenylalanine typically involves multiple steps. One common approach is to start with the preparation of the bicyclo[2.2.1]heptane derivative, which can be synthesized through a Diels-Alder reaction followed by hydrogenation. The phenylalanine moiety is then introduced through a coupling reaction, often using peptide coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-{[2-(Bicyclo[2.2.1]heptan-2-yl)propan-2-yl]oxy}phenyl)-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenylalanine moiety, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
N-(4-{[2-(Bicyclo[2.2.1]heptan-2-yl)propan-2-yl]oxy}phenyl)-L-phenylalanine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of complex molecules.
Mécanisme D'action
The mechanism of action of N-(4-{[2-(Bicyclo[2.2.1]heptan-2-yl)propan-2-yl]oxy}phenyl)-L-phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The compound may act as an inhibitor or activator, depending on the context and the specific target involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Norbornane: A simpler bicyclic compound with similar structural features.
Norcamphor: Another bicyclic compound with a ketone functional group.
Bicyclo[2.2.1]heptan-2-one: A related compound with a ketone group.
Uniqueness
N-(4-{[2-(Bicyclo[221]heptan-2-yl)propan-2-yl]oxy}phenyl)-L-phenylalanine is unique due to its combination of a bicyclic structure with a phenylalanine moiety
Propriétés
Numéro CAS |
87991-55-7 |
|---|---|
Formule moléculaire |
C25H31NO3 |
Poids moléculaire |
393.5 g/mol |
Nom IUPAC |
(2S)-2-[4-[2-(2-bicyclo[2.2.1]heptanyl)propan-2-yloxy]anilino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C25H31NO3/c1-25(2,22-15-18-8-9-19(22)14-18)29-21-12-10-20(11-13-21)26-23(24(27)28)16-17-6-4-3-5-7-17/h3-7,10-13,18-19,22-23,26H,8-9,14-16H2,1-2H3,(H,27,28)/t18?,19?,22?,23-/m0/s1 |
Clé InChI |
UKVVTXUPCHVWBP-DIVRYIQPSA-N |
SMILES isomérique |
CC(C)(C1CC2CCC1C2)OC3=CC=C(C=C3)N[C@@H](CC4=CC=CC=C4)C(=O)O |
SMILES canonique |
CC(C)(C1CC2CCC1C2)OC3=CC=C(C=C3)NC(CC4=CC=CC=C4)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Benzoyl-7-bromo-2-azabicyclo[3.3.1]nonan-8-one](/img/structure/B14393837.png)
![5-[(Prop-2-yn-1-yl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B14393852.png)
![2-[3-(Ethylamino)-3-oxopropyl]-1,1,1-trimethylhydrazin-1-ium](/img/structure/B14393855.png)
![Ethyl 2-cyano-2-[4-(2-ethoxy-2-oxoethyl)-4-hydroxy-1,3-dithiolan-2-ylidene]acetate](/img/structure/B14393860.png)

![3-[(3-Methylphenyl)methyl]-1,3-benzothiazol-3-ium bromide](/img/structure/B14393891.png)
![Thiazolo[5,4-e]-1,2,4-triazine, 6-methyl-3-phenyl-](/img/structure/B14393892.png)





